molecular formula C18H22N2O B2828137 N-(2,3-Dihydro-1H-inden-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1428006-04-5

N-(2,3-Dihydro-1H-inden-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2828137
CAS No.: 1428006-04-5
M. Wt: 282.387
InChI Key: KQQDVARBNUBUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,3-Dihydro-1H-inden-5-yl)acetamide” is a chemical compound with the molecular formula C11H13NO . Its average mass is 175.227 Da and its monoisotopic mass is 175.099716 Da .


Molecular Structure Analysis

The InChI code for “N-(2,3-Dihydro-1H-inden-5-yl)acetamide” is 1S/C11H13NO/c1-8(13)12-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,12,13) .


Physical and Chemical Properties Analysis

“N-(2,3-Dihydro-1H-inden-5-yl)acetamide” has a density of 1.2±0.1 g/cm3, a boiling point of 357.1±31.0 °C at 760 mmHg, and a flash point of 210.8±9.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its ACD/LogP is 2.20 .

Scientific Research Applications

However, the methodology and insights from the research on related compounds could offer indirect information on how similar compounds might be approached in scientific research. For example, studies on compounds with kinase inhibitory properties, androgen receptor antagonistic activities, and potential for treating various types of cancer could provide a foundation for understanding the types of applications that might be relevant for the compound you're interested in.

  • Kinase Inhibitors

    The discovery of selective kinase inhibitors for therapeutic purposes, particularly in cancer treatment, demonstrates the process of identifying compounds with specific molecular targets. For example, compounds have been developed as selective inhibitors for the Met kinase superfamily, showing efficacy in preclinical models of cancer (G. M. Schroeder et al., 2009).

  • Androgen Receptor Antagonists

    The development of novel N-arylpiperazine-1-carboxamide derivatives as orally active nonsteroidal androgen receptor (AR) antagonists highlights the search for compounds that could be useful in the treatment of diseases like prostate cancer, demonstrating the therapeutic potential of targeting hormone receptors (I. Kinoyama et al., 2005).

  • Antitumor Agents

    Research on various chemical structures, such as N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives, for their in vivo solid-tumor activity offers insights into the design and synthesis of novel antitumor agents. These studies often focus on the interaction of these compounds with DNA or specific cellular targets to explore their therapeutic efficacy against different cancer types (W. Denny et al., 1987).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332 .

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-2-10-20-11-8-15(9-12-20)18(21)19-17-7-6-14-4-3-5-16(14)13-17/h1,6-7,13,15H,3-5,8-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQDVARBNUBUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.